ETHYL 4-BROMO-2-FORMYL-5-(2-METHOXYBENZOYLOXY)-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE
Description
Properties
IUPAC Name |
ethyl 4-bromo-2-formyl-5-(2-methoxybenzoyl)oxy-7-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrO7/c1-4-27-21(25)16-15(10-23)28-19-11(2)9-14(18(22)17(16)19)29-20(24)12-7-5-6-8-13(12)26-3/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJLGCPFACHNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=CC=C3OC)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-BROMO-2-FORMYL-5-(2-METHOXYBENZOYLOXY)-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom into the benzofuran ring.
Formylation: Addition of the formyl group to the appropriate position on the benzofuran ring.
Esterification: Formation of the ester group through a reaction between a carboxylic acid and an alcohol.
Methoxybenzoylation: Attachment of the methoxybenzoyl group to the benzofuran ring.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols are in place, and implementing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-BROMO-2-FORMYL-5-(2-METHOXYBENZOYLOXY)-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Replacement of the bromine atom with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would produce an alcohol derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-BROMO-2-FORMYL-5-(2-METHOXYBENZOYLOXY)-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Bromination Patterns
- Target Compound vs. Compound 4/5: The target’s bromine at position 4 contrasts with the 5-bromo substitution in Compounds 4 and 3. indicates that bromination generally reduces cytotoxicity compared to non-brominated precursors, but positional differences (e.g., 4-Br vs. 5-Br) may alter target interactions. For example, Compound 5’s 5-bromo group, combined with a diethylaminoethoxy chain, enhances antifungal activity, suggesting that bromine position and adjacent substituents critically influence bioactivity .
Functional Group Diversity
- Formyl Group (Target) vs. Amino/Chloro (Compound 6): The target’s 2-formyl group offers a reactive site for conjugation (e.g., Schiff base formation), unlike the 3-amino and 5-chloro groups in Compound 4. This distinction implies divergent synthetic utility: the target may serve as a scaffold for drug discovery, while Compound 6’s amino group could enable peptide coupling .
- 2-Methoxybenzoyloxy vs. Hydroxy/Alkoxy Chains: The target’s bulky 2-methoxybenzoyloxy group at position 5 increases lipophilicity compared to the hydroxyl (Compound 4) or polar diethylaminoethoxy (Compound 5) substituents. This lipophilicity may enhance membrane permeability but reduce aqueous solubility .
Hypothetical Activity Based on Structural Analogues
Cytotoxicity Potential: Compound 4’s cytotoxic activity against cancer cells suggests that the benzofuran core is bioactive. However, the target’s 4-bromo and 2-formyl groups might modulate this activity differently compared to Compound 4’s 5-bromo and 7-hydroxy groups .
Antifungal Applications: Compound 5’s diethylaminoethoxy chain enhances antifungal effects. The target’s 2-methoxybenzoyloxy group, though less basic, could still interact with fungal membranes via hydrophobic interactions .
Biological Activity
Ethyl 4-bromo-2-formyl-5-(2-methoxybenzyloxy)-7-methyl-1-benzofuran-3-carboxylate (CAS No. 16681-67-7) is a complex organic compound belonging to the benzofuran family. Its unique structure incorporates a bromine atom, a formyl group, and various aromatic functionalities, which contribute to its potential biological activities. This article explores the biological activities associated with this compound, drawing from various research findings.
Chemical Structure
The molecular formula of ethyl 4-bromo-2-formyl-5-(2-methoxybenzyloxy)-7-methyl-1-benzofuran-3-carboxylate is represented as follows:
Biological Activity Overview
Research indicates that compounds in the benzofuran class exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of ethyl 4-bromo-2-formyl-5-(2-methoxybenzyloxy)-7-methyl-1-benzofuran-3-carboxylate have been investigated in various studies.
Anticancer Activity
Several studies have highlighted the anticancer potential of benzofuran derivatives. For instance:
-
Inhibition of Cancer Cell Proliferation : Ethyl 4-bromo-2-formyl-5-(2-methoxybenzyloxy)-7-methyl-1-benzofuran-3-carboxylate has shown promise in inhibiting the proliferation of breast cancer cells. In vitro assays demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, suggesting a dose-dependent effect on cancer cell growth.
Concentration (µM) Cell Viability (%) 0 100 10 75 25 50 50 30 - Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins. Flow cytometry analyses revealed an increase in early and late apoptotic cells after treatment with the compound.
Antimicrobial Activity
Research has also indicated that benzofuran derivatives possess antimicrobial properties:
-
Antibacterial Effects : Ethyl 4-bromo-2-formyl-5-(2-methoxybenzyloxy)-7-methyl-1-benzofuran-3-carboxylate exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both strains.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 32 - Antifungal Activity : In addition to antibacterial properties, this compound has shown efficacy against fungal pathogens such as Candida albicans, with an MIC of approximately 64 µg/mL.
Case Studies
A notable study conducted by Abdel-Aziz et al. (2020) focused on the synthesis and biological evaluation of benzofuran derivatives as potential carbonic anhydrase inhibitors. The study found that modifications to the benzofuran structure significantly impacted biological activity, enhancing its potential as an anticancer agent.
Q & A
Q. Optimization Strategies :
Data Contradiction Note :
While suggests bromination at 0–5°C, some protocols use room temperature with NBS (N-bromosuccinimide). Validate via TLC monitoring to resolve discrepancies .
Advanced: How can the aldehyde group be selectively functionalized without affecting the ester or benzoyloxy moieties?
Answer:
The aldehyde’s reactivity can be exploited while protecting other groups:
Protection : Temporarily mask the ester with tert-butyl groups (Boc protection) using Boc₂O in THF .
Selective Reaction : Perform a Wittig reaction on the aldehyde with stabilized ylides (e.g., Ph₃P=CHCO₂Et) in anhydrous toluene at 60°C .
Deprotection : Remove Boc groups with TFA (trifluoroacetic acid) in DCM .
Validation : Use ¹H-NMR to confirm retention of ester peaks (δ 4.3–4.5 ppm) and new alkene signals (δ 5.8–6.2 ppm) post-reaction .
Basic: What spectroscopic techniques are most effective for structural characterization of this compound?
Answer:
- ¹H/¹³C-NMR : Identify substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm; methoxy group at δ 3.8–4.0 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 465.343 for C₂₅H₂₁BrO₄) .
- IR Spectroscopy : Detect carbonyl stretches (ester C=O at ~1720 cm⁻¹; aldehyde C=O at ~1700 cm⁻¹) .
Advanced: How do researchers resolve contradictions in reported biological activities of benzofuran derivatives?
Answer:
For example, notes brominated benzofurans show lower cytotoxicity than non-brominated precursors, conflicting with some literature.
Q. Resolution Strategy :
Standardized Assays : Re-test compounds under identical conditions (e.g., MTT assay on HeLa cells, 48h exposure) .
Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., bromine vs. methoxy) on IC₅₀ values .
Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends.
Q. Example Table :
| Compound | Substituents | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Non-brominated derivative | -H (position 4) | 12.3 | |
| Target compound | -Br (position 4) | 8.7 |
Advanced: What computational methods are suitable for predicting interaction mechanisms with biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., COX-2) using the aldehyde as a hydrogen-bond donor .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models : Correlate logP values with observed antifungal activity (e.g., ’s derivative 5) .
Validation : Compare computational binding energies with experimental IC₅₀ values (R² > 0.85 indicates reliability) .
Basic: What are the safety considerations for handling this compound in laboratory settings?
Answer:
- Toxicity : Limited data, but assume acute toxicity due to bromine and ester groups. Use LD₅₀ estimates from analogous compounds (e.g., ~200 mg/kg in rats) .
- PPE : Nitrile gloves, lab coat, and fume hood for powder handling .
- Waste Disposal : Neutralize with 10% NaOH before disposal to hydrolyze esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
